molecular formula C24H28F2O6 B042006 Fluocinolone acetonide 21-aldehyde CAS No. 13242-30-3

Fluocinolone acetonide 21-aldehyde

Cat. No.: B042006
CAS No.: 13242-30-3
M. Wt: 450.5 g/mol
InChI Key: UGULWMUJNRGHHA-VSXGLTOVSA-N
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Description

Fluocinolone acetonide 21-aldehyde: is a synthetic corticosteroid derivative. It is structurally related to fluocinolone acetonide, a widely used anti-inflammatory agent in dermatology. The compound is characterized by the presence of an aldehyde group at the 21st position, which distinguishes it from its parent compound.

Mechanism of Action

Target of Action

Fluocinolone acetonide 21-aldehyde, a synthetic hydrocortisone derivative , primarily targets the cytosolic glucocorticoid receptor . This receptor plays a crucial role in the regulation of gene expression and affects various physiological systems such as immune response, metabolism, and behavior .

Mode of Action

This compound interacts with its target by binding to the cytosolic glucocorticoid receptor . This binding forms a receptor-ligand complex that translocates into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . The DNA-bound receptor then interacts with basic transcription factors, causing an increase in the expression of specific target genes .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to inflammation and metabolism. It inhibits the edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, collagen deposition, and scar formation . It also acts as a physiological antagonist to insulin by decreasing glycogenesis (formation of glycogen) and promotes the breakdown of lipids (lipolysis), and proteins, leading to the mobilization of extrahepatic amino acids and ketone bodies .

Pharmacokinetics

This compound exhibits a steady-state human aqueous concentration of approximately 1 ng/mL . It releases a submicrogram (0.2 µg/day) dose, providing a near-zero order kinetic profile . This 3-year duration of release is currently possible only with non-bioerodable technology . The drug is metabolized in the liver, primarily via CYP3A4-mediated processes .

Result of Action

The molecular and cellular effects of this compound’s action are primarily anti-inflammatory and antipruritic. It relieves itching, redness, dryness, crusting, scaling, inflammation, and discomfort associated with inflammatory skin conditions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of inflammation or occlusion can increase the absorption of the drug . Moreover, the drug’s high lipophilicity suggests that its distribution and action might be affected by the lipid content of the target tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluocinolone acetonide 21-aldehyde typically involves multiple steps starting from fluocinolone acetonide. The key steps include the selective oxidation of the 21-hydroxyl group to an aldehyde. Common reagents used for this oxidation include pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under controlled conditions to prevent over-oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Fluocinolone acetonide 21-aldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Fluocinolone acetonide 21-aldehyde is used as an intermediate in the synthesis of various corticosteroid derivatives. Its unique reactivity makes it valuable in the development of new anti-inflammatory agents .

Biology and Medicine: In biological research, this compound is studied for its potential anti-inflammatory and immunosuppressive properties. It is also investigated for its role in modulating gene expression and cellular signaling pathways .

Industry: The compound is used in the formulation of topical and ophthalmic corticosteroid preparations. Its stability and reactivity make it suitable for incorporation into various drug delivery systems .

Comparison with Similar Compounds

Uniqueness: Fluocinolone acetonide 21-aldehyde is unique due to the presence of the aldehyde group, which imparts distinct chemical reactivity. This allows for the synthesis of novel derivatives and enhances its utility in research and industrial applications .

Properties

IUPAC Name

2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28F2O6/c1-20(2)31-19-9-13-14-8-16(25)15-7-12(28)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-27/h5-7,11,13-14,16-17,19,29H,8-10H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGULWMUJNRGHHA-VSXGLTOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C=O)C)O)F)C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C=O)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28F2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50157578
Record name Fluocinolone acetonide 21-aldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13242-30-3
Record name Fluocinolone acetonide 21-aldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013242303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluocinolone acetonide 21-aldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUOCINOLONE ACETONIDE 21-ALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00K9NWZ23G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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